molecular formula C10H19NO3 B2586436 Tert-butyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate CAS No. 2137082-44-9

Tert-butyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate

Cat. No.: B2586436
CAS No.: 2137082-44-9
M. Wt: 201.266
InChI Key: VPHHZLVEHNXCQU-SFYZADRCSA-N
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Description

Tert-butyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate is a chiral compound with significant potential in various fields of scientific research. It is characterized by its oxolane ring structure, which is substituted with an aminomethyl group and a carboxylate ester. The compound’s stereochemistry is defined by the (2S,5R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol precursor.

    Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated oxolane intermediate.

    Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative of the oxolane with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the carboxylate ester to an alcohol or the oxolane ring to a more saturated structure.

    Substitution: The aminomethyl group can participate in substitution reactions, where the amine is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Imines, nitriles

    Reduction: Alcohols, saturated oxolane derivatives

    Substitution: Various substituted oxolane derivatives

Scientific Research Applications

Tert-butyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s stereochemistry allows it to fit into specific binding sites, modulating the activity of the target. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2S,5R)-5-(hydroxymethyl)oxolane-2-carboxylate
  • Tert-butyl (2S,5R)-5-(methyl)oxolane-2-carboxylate
  • Tert-butyl (2S,5R)-5-(ethyl)oxolane-2-carboxylate

Uniqueness

Tert-butyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate is unique due to its aminomethyl substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

tert-butyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)8-5-4-7(6-11)13-8/h7-8H,4-6,11H2,1-3H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHHZLVEHNXCQU-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(O1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CC[C@@H](O1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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